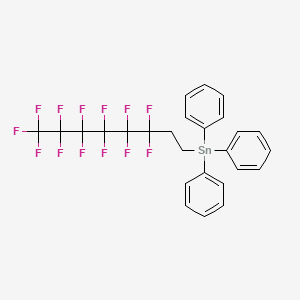

Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is a specialized organotin compound characterized by the presence of a highly fluorinated alkyl chain. This compound is notable for its unique combination of organotin and perfluorinated properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)stannan beinhaltet typischerweise die Reaktion von Triphenylzinnchlorid mit 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyllithium- oder Grignard-Reagenzien. Die Reaktion wird in der Regel unter einer Inertgasatmosphäre, wie Stickstoff oder Argon, durchgeführt, um Oxidation und Feuchtigkeitsbeeinträchtigung zu verhindern. Das Reaktionsgemisch wird häufig in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) oder Diethylether unter Rückfluss erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit strenger Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)stannan kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Organozinn-Einheit kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Triphenylgruppen durch andere Nukleophile ersetzt werden können.

Oxidation und Reduktion: Das Zinnzentrum kann oxidiert oder reduziert werden, wodurch sich die Oxidationsstufe des Zinnatoms ändert.

Kopplungsreaktionen: Es kann an Kopplungsreaktionen mit anderen metallorganischen Verbindungen teilnehmen, wobei neue Kohlenstoff-Zinn-Bindungen gebildet werden.

Häufige Reagenzien und Bedingungen

Nukleophile: wie Halogenide, Alkoxide und Amine.

Oxidationsmittel: wie Wasserstoffperoxid oder Halogene.

Reduktionsmittel: wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die nukleophile Substitution verschiedene substituierte Organozinnverbindungen ergeben, während die Oxidation Zinnoxid bilden kann.

Wissenschaftliche Forschungsanwendungen

Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)stannan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in Polymerisationsreaktionen verwendet.

Biologie: Untersucht hinsichtlich seiner potenziellen Verwendung in biologischen Assays und als Sonde zur Untersuchung biologischer Systeme.

Medizin: Untersucht auf seine antimikrobiellen Eigenschaften und seine potenzielle Verwendung in Arzneistoffabgabesystemen.

Industrie: Wird bei der Herstellung von Spezialbeschichtungen, Schmierstoffen und als Stabilisator in verschiedenen industriellen Verfahren eingesetzt.

Wissenschaftliche Forschungsanwendungen

Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the production of specialty coatings, lubricants, and as a stabilizer in various industrial processes.

Wirkmechanismus

Der Mechanismus, durch den Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)stannan seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Zellmembranen. Die fluorierte Alkylkette erhöht ihre Lipophilie, wodurch sie sich in Lipiddoppelschichten integrieren und zelluläre Prozesse stören kann. Die Organozinn-Einheit kann mit Thiolgruppen in Proteinen interagieren und so die Enzymaktivität und Zellfunktion beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triphenylzinnchlorid: Ein Vorläufer bei der Synthese von Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)stannan.

Triphenylzinnhydrid: Eine weitere Organozinnverbindung mit ähnlicher Reaktivität, aber unterschiedlichen Anwendungen.

Perfluorooctyljodid: Eine perfluorierte Verbindung mit ähnlichen fluorierten Alkylketten, aber ohne die Organozinn-Einheit.

Einzigartigkeit

Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)stannan ist aufgrund seiner Kombination von Organozinn- und perfluorierten Eigenschaften einzigartig. Diese Doppelfunktionalität ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen und Anwendungen teilzunehmen, was sie zu einer vielseitigen Verbindung sowohl in der Forschung als auch in der Industrie macht.

Eigenschaften

CAS-Nummer |

649572-74-7 |

|---|---|

Molekularformel |

C26H19F13Sn |

Molekulargewicht |

697.1 g/mol |

IUPAC-Name |

triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |

InChI |

InChI=1S/C8H4F13.3C6H5.Sn/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;3*1-2-4-6-5-3-1;/h1-2H2;3*1-5H; |

InChI-Schlüssel |

HZJWPXDTJRAVJD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)

![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)

![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)

![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)

![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)

![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)